P-Piperidin-1-ylphosphonic diamide
Description
P-Piperidin-1-ylphosphonic diamide is a phosphonic diamide derivative characterized by a piperidin-1-yl group attached to the phosphorus atom. Phosphonic diamides are organophosphorus compounds with the formula R-P(O)(NH₂)₂, where R represents substituents influencing reactivity and applications.
Properties
CAS No. |
25316-52-3 |
|---|---|
Molecular Formula |
C5H14N3OP |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
1-diaminophosphorylpiperidine |
InChI |
InChI=1S/C5H14N3OP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2,(H4,6,7,9) |
InChI Key |
AOCDYFBCLSSFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P(=O)(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Piperidin-1-ylphosphonic diamide typically involves the reaction of piperidine with phosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
P-Piperidin-1-ylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diamide group to amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
P-Piperidin-1-ylphosphonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of P-Piperidin-1-ylphosphonic diamide involves its interaction with specific molecular targets. In biological systems, it is known to bind to enzymes and inhibit their activity. The compound’s phosphonic diamide group plays a crucial role in its binding affinity and specificity. The molecular pathways affected by this compound include those involved in cell signaling and metabolism.
Comparison with Similar Compounds
P-Methylphosphonic Diamide
- Molecular Formula : CH₇N₂OP (vs. C₅H₁₂N₃OP for P-piperidin-1-ylphosphonic diamide, inferred).
- Key Differences: Substituent: Methyl (CH₃) vs. piperidin-1-yl (C₅H₁₀N). Applications: P-methyl derivatives are often used as intermediates in agrochemicals, whereas piperidinyl analogs may target neurological or mitochondrial pathways due to their bulkier structure .
Isoxazole Diamide Derivatives
- Structure : Features an isoxazole ring linked to the diamide core.
- Biological Activity: Demonstrated inhibition of Hsp90 and TRAP1 ATPase (IC₅₀ in nanomolar range) and induction of apoptosis in tumor cells.
- Comparison : The isoxazole scaffold prioritizes mitochondrial targeting, while the piperidin-1-yl group may enhance solubility or pharmacokinetics. Piperidinyl analogs could show similar ATPase inhibition but require structural optimization for potency .
General Diamide Compounds in Oxidative Stress Pathways
mTOR Pathway Modulation
Mitochondrial Targeting and Cytotoxicity
- Cationic Diamides : Pyridinium and phosphonium derivatives show mitochondrial localization and cytotoxicity (IC₅₀ ~ low micromolar).
- Piperidinyl Advantage : The piperidine group’s basicity could mimic cationic targeting, enhancing mitochondrial accumulation and apoptosis induction .
Data Table: Comparative Analysis of Phosphonic Diamides
Research Findings and Implications
- Structural-Activity Relationship (SAR) : Bulky substituents (e.g., piperidin-1-yl) may improve target selectivity but reduce membrane permeability compared to methyl groups .
- Mitochondrial Efficacy : Cationic diamides with long linkers (e.g., guanidine derivatives) show superior ATPase inhibition, suggesting piperidinyl analogs could benefit from optimized linker lengths .
- Oxidative Stress : While generic diamides activate stress responses at millimolar concentrations, piperidinyl derivatives might require lower doses due to enhanced bioavailability .
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